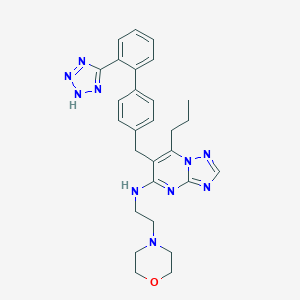

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Descripción general

Descripción

(1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a useful research compound. Its molecular formula is C28H32N10O and its molecular weight is 524.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (1,2,4)triazolo(1,5-a)pyrimidin-5-amine, particularly in its derivative form N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, has garnered attention for its diverse biological activities. This article synthesizes the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Overview of Triazolo[1,5-a]pyrimidines

Triazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry. They exhibit a broad spectrum of biological activities including anticancer, antiviral, and antibacterial properties. The structural modifications in these compounds significantly influence their biological efficacy.

Anticancer Activity

Recent studies have highlighted the promising anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

- Compound H12 , a derivative of triazolo[1,5-a]pyrimidine, demonstrated potent antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. These values indicate that H12 is more effective than the standard chemotherapy drug 5-Fluorouracil (5-Fu) .

- The mechanism of action involves the inhibition of the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This results in induced apoptosis and G2/M phase cell cycle arrest in cancer cells .

Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| H12 | MGC-803 | 9.47 | ERK pathway inhibition |

| H12 | HCT-116 | 9.58 | Apoptosis induction |

| H12 | MCF-7 | 13.1 | Cell cycle arrest |

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:

- A subset of these compounds showed narrow-spectrum antibacterial activity against Enterococcus faecium, a significant pathogen in hospital-acquired infections. The synthesis involved a three-component Biginelli-like reaction which yielded derivatives effective against this bacterium .

- Additionally, compounds with modifications at specific positions demonstrated enhanced activity against various bacteria and viruses including influenza and HIV .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, triazolo[1,5-a]pyrimidine derivatives exhibit various other pharmacological activities:

- Antiviral Activity : Certain derivatives have shown effectiveness against influenza virus by inhibiting viral replication at non-toxic concentrations .

- CNS Activity : Some compounds have been identified as potential candidates for treating central nervous system disorders due to their ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several research studies have focused on optimizing the synthesis and evaluating the biological activity of triazolo[1,5-a]pyrimidine derivatives:

- Synthesis Techniques : A novel four-component synthesis method has been developed to streamline the production of these compounds while enhancing yield and purity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the triazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example, modifications at the C-6 position were found to enhance antiproliferative effects .

- In Vivo Studies : Preliminary in vivo studies indicate that certain derivatives not only inhibit tumor growth but also exhibit lower toxicity profiles compared to traditional chemotherapeutics .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of (1,2,4)triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, specific derivatives have demonstrated selective inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. One notable compound showed an IC50 value of 0.12 μM against CDK2, significantly more potent than other known inhibitors . These compounds function by suppressing the ERK signaling pathway and inducing apoptosis in cancer cells .

Antifungal Properties

The triazolo[1,5-a]pyrimidine scaffold has also been explored for its antifungal properties. Compounds derived from this scaffold have shown effectiveness in stabilizing microtubules, which is essential for fungal cell division. This mechanism of action positions them as potential treatments for fungal infections .

Antimicrobial Activity

In addition to antifungal effects, various derivatives have been synthesized and evaluated for their antimicrobial activity. A series of (1,2,4)triazolo[1,5-a]pyrimidines exhibited promising results against a range of bacterial strains . The structure-activity relationship (SAR) studies conducted on these compounds indicate that modifications can enhance their antimicrobial efficacy.

Mechanistic Insights

The biological mechanisms underlying the activities of these compounds are multifaceted:

- CDK Inhibition : The ability to inhibit CDKs suggests that these compounds can interfere with cancer cell proliferation by blocking critical phases of the cell cycle.

- Microtubule Stabilization : The antifungal action through microtubule stabilization highlights another pathway through which these compounds can exert therapeutic effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (1,2,4)triazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. For example:

- Synthesis Pathway : Starting from 1H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate through cyclization reactions has been a common method to obtain these derivatives .

- Modifications : Substituents such as morpholine and biphenyl groups have been incorporated to enhance solubility and bioactivity.

Case Study 1: Anticancer Compound Development

A study focused on a specific derivative that inhibited CDK2 showed not only high potency but also selectivity over GSK-3β. This selectivity is crucial in minimizing side effects during cancer treatment .

Case Study 2: Antifungal Agent Evaluation

Another research effort evaluated a series of triazolo[1,5-a]pyrimidines for their antifungal activity against clinical isolates. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains .

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylethyl)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N10O/c1-2-5-25-24(26(32-28-30-19-31-38(25)28)29-12-13-37-14-16-39-17-15-37)18-20-8-10-21(11-9-20)22-6-3-4-7-23(22)27-33-35-36-34-27/h3-4,6-11,19H,2,5,12-18H2,1H3,(H,29,30,31,32)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTUPEKTSKCIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NC2=NC=NN12)NCCN3CCOCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168525 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168152-90-7 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168152907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidin-5-amine, N-(2-(4-morpholinyl)ethyl)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.